molecular formula C13H21N3S B11798386 1-(5-(tert-Butylthio)pyridin-2-yl)piperazine

1-(5-(tert-Butylthio)pyridin-2-yl)piperazine

Cat. No.: B11798386
M. Wt: 251.39 g/mol
InChI Key: LPPIQVTUHZQXNX-UHFFFAOYSA-N
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Description

1-(5-(tert-Butylthio)pyridin-2-yl)piperazine is a chemical compound that belongs to the class of pyridinylpiperazines. This compound is characterized by the presence of a piperazine ring attached to a pyridine ring, which is further substituted with a tert-butylthio group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(tert-Butylthio)pyridin-2-yl)piperazine typically involves the reaction of 2-chloropyridine with tert-butylthiol in the presence of a base to form 5-(tert-butylthio)pyridine. This intermediate is then reacted with piperazine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butylthio)pyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under suitable conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(5-(tert-Butylthio)pyridin-2-yl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butylthio)pyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit the growth of microorganisms by interfering with essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyridinyl)piperazine: A related compound with a similar structure but without the tert-butylthio group.

    1-(3-Fluoro-2-pyridinyl)piperazine: Another derivative with a fluorine substitution on the pyridine ring.

    Azaperone: A drug that contains a piperazine ring and is used as an antipsychotic.

Uniqueness

1-(5-(tert-Butylthio)pyridin-2-yl)piperazine is unique due to the presence of the tert-butylthio group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H21N3S

Molecular Weight

251.39 g/mol

IUPAC Name

1-(5-tert-butylsulfanylpyridin-2-yl)piperazine

InChI

InChI=1S/C13H21N3S/c1-13(2,3)17-11-4-5-12(15-10-11)16-8-6-14-7-9-16/h4-5,10,14H,6-9H2,1-3H3

InChI Key

LPPIQVTUHZQXNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CN=C(C=C1)N2CCNCC2

Origin of Product

United States

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